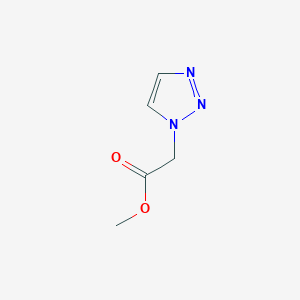

Methyl 1H-1,2,3-triazol-1-ylacetate

Overview

Description

“Methyl 1H-1,2,3-triazol-1-ylacetate” is a chemical compound that belongs to the class of 1,2,3-triazoles . Triazoles are notable for their therapeutic importance and are linked with amine and ester groups . They are stable against metabolic degradation, can engage in hydrogen bonding, and are involved in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids, such as “Methyl 1H-1,2,3-triazol-1-ylacetate”, involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction occurs between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The synthesized triazoles are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis

The molecular structure of “Methyl 1H-1,2,3-triazol-1-ylacetate” is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . This structure is known for its stability and ability to engage in various types of interactions, contributing to its wide range of applications .Chemical Reactions Analysis

The chemical reactions involving “Methyl 1H-1,2,3-triazol-1-ylacetate” primarily involve the 1,2,3-triazole ring. One notable reaction is the Cu (I) catalyzed [3+2] dipolar cycloaddition, which is used in the synthesis of 1,2,3-triazole hybrids . This reaction is regioselective, yielding 1,4-disubstituted-1,2,3-triazoles .Physical And Chemical Properties Analysis

“Methyl 1H-1,2,3-triazol-1-ylacetate” is a white to yellow solid at room temperature . Its molecular weight is 191.19 .Scientific Research Applications

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles have been used extensively in polymer chemistry . They have been used as synthetic intermediates in many industrial applications such as manufacturing of agrochemicals .

Supramolecular Chemistry

1,2,3-triazoles play an important role in supramolecular chemistry . They have strong dipole moment and hydrogen bonding ability .

Bioconjugation

1,2,3-triazoles have been used in bioconjugation strategies . They have been applied in the development of biosensors used in clinical diagnostic assays .

Chemical Biology

1,2,3-triazoles have applications in chemical biology . They have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

Fluorescent Imaging

1,2,3-triazoles have been used in fluorescent imaging . They have been used as fluorescent probes .

Materials Science

1,2,3-triazoles have been used in materials science . They have been used in the synthesis of polymeric materials .

Safety and Hazards

The safety information for “Methyl 1H-1,2,3-triazol-1-ylacetate” indicates that it has a hazard statement of H302, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

properties

IUPAC Name |

methyl 2-(triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)4-8-3-2-6-7-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFPKOHATFOSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1H-1,2,3-triazol-1-ylacetate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2366458.png)

![5,6-Dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole](/img/structure/B2366461.png)

![N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide](/img/structure/B2366463.png)

![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2366466.png)

![5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2366467.png)

![1-[2-(2-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2366470.png)

![N-(2,6-Difluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2366476.png)

![1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2366479.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366480.png)